molecular formula C10H8F4O B3254670 5'-Fluoro-2'-(trifluoromethyl)propiophenone CAS No. 242812-12-0

5'-Fluoro-2'-(trifluoromethyl)propiophenone

Cat. No.: B3254670
CAS No.: 242812-12-0
M. Wt: 220.16 g/mol
InChI Key: WAJYFLGDHCDRKN-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O and a molecular weight of 220.1635 This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a propiophenone backbone

Preparation Methods

One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with trifluoromethyl ethyl ketone under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5’-Fluoro-2’-(trifluoromethyl)propiophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

5’-Fluoro-2’-(trifluoromethyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

5’-Fluoro-2’-(trifluoromethyl)propiophenone can be compared with other similar compounds, such as:

    2-Fluoro-5-(trifluoromethyl)propiophenone: Similar in structure but with different positional isomers.

    2’-Fluoro-5’-(trifluoromethyl)acetophenone: Similar functional groups but with an acetophenone backbone instead of propiophenone.

    5’-Fluoro-2’-(trifluoromethyl)benzophenone: Similar functional groups but with a benzophenone backbone. The uniqueness of 5’-Fluoro-2’-(trifluoromethyl)propiophenone lies in its specific structural arrangement, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJYFLGDHCDRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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